molecular formula C15H16F2N4O3 B10901274 1-[(2,4-difluorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide

1-[(2,4-difluorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10901274
M. Wt: 338.31 g/mol
InChI Key: BSPCUAHSCWIPKD-UHFFFAOYSA-N
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Description

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a difluorophenoxy group and a morpholino group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 2,4-difluorophenol with an appropriate alkylating agent to form the difluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to introduce the pyrazole ring. Finally, the morpholino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups onto the difluorophenoxy or morpholino moieties.

Scientific Research Applications

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The difluorophenoxy and morpholino groups play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid
  • 2-(2,4-Difluorophenoxy)-1-methyl-1H-indole
  • 3-(2,4-Difluorophenoxy)-1-methyl-2(1H)-quinoxalinone

Uniqueness

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H16F2N4O3

Molecular Weight

338.31 g/mol

IUPAC Name

1-[(2,4-difluorophenoxy)methyl]-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C15H16F2N4O3/c16-11-1-2-14(12(17)9-11)24-10-21-4-3-13(18-21)15(22)19-20-5-7-23-8-6-20/h1-4,9H,5-8,10H2,(H,19,22)

InChI Key

BSPCUAHSCWIPKD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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